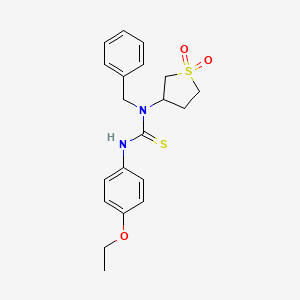![molecular formula C17H13N5S B12148095 N-[(Z)-(3-amino-1-isoindolylidene)amino]-4-phenyl-2-thiazolamine](/img/structure/B12148095.png)
N-[(Z)-(3-amino-1-isoindolylidene)amino]-4-phenyl-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine is a complex organic compound that features a thiazole ring, a hydrazine moiety, and an isoindole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine typically involves the reaction of 4-phenyl-1,3-thiazol-2-yl hydrazine with isoindoline-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isoindole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazine moiety can form reactive intermediates that interact with DNA, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazol-2-yl hydrazine: Shares the thiazole and hydrazine moieties but lacks the isoindole structure.
Isoindoline-1,3-dione: Contains the isoindole structure but lacks the thiazole and hydrazine moieties.
Uniqueness
1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine is unique due to its combination of the thiazole, hydrazine, and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13N5S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(E)-(4-phenyl-1,3-thiazol-2-yl)diazenyl]-2H-isoindol-1-amine |
InChI |
InChI=1S/C17H13N5S/c18-15-12-8-4-5-9-13(12)16(20-15)21-22-17-19-14(10-23-17)11-6-2-1-3-7-11/h1-10,20H,18H2/b22-21+ |
InChI Key |
ANVVRYLKUICIPP-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/N=N/C3=C4C=CC=CC4=C(N3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C4C=CC=CC4=C(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12148016.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12148024.png)
![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12148030.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12148036.png)

![9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12148051.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12148058.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide](/img/structure/B12148064.png)
![4-{[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid](/img/structure/B12148084.png)
![7-(2-hydroxyethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12148087.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12148091.png)
![(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12148092.png)
![N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12148102.png)
